molecular formula C28H25N3O3 B2541223 3-(4-乙基苯基)-5-(3-甲氧基苄基)-8,9-二氢-5H-[1,4]二氧杂环[2,3-g]吡唑并[4,3-c]喹啉 CAS No. 866811-03-2

3-(4-乙基苯基)-5-(3-甲氧基苄基)-8,9-二氢-5H-[1,4]二氧杂环[2,3-g]吡唑并[4,3-c]喹啉

货号 B2541223
CAS 编号: 866811-03-2
分子量: 451.526
InChI 键: QILBOZSJVCSFNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]quinoline derivatives has been explored through various methods. One approach involves the use of 2,3-dihydro-lH-quinolin-4-ones as starting materials, which are functionalized with acylating agents to afford core substrates. These substrates are then condensed with phenylhydrazines to yield the desired pyrazole derivatives, with interesting regioselectivity and reaction mechanisms observed . Another method for synthesizing hydroxy-substituted pyrazoloquinolines and isoquinolines starts from 1-benzyloxypyrazole, with the pyridine B-ring being established in the terminal step. This process includes cyclization, metalation, transmetalation, and palladium-catalyzed cross-coupling, followed by debenzylating to achieve the final compounds . Additionally, a sustainable synthesis of quinolines has been reported using a phosphine-free Mn(i) complex catalyzing dehydrogenative coupling reactions .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been characterized using various techniques. For instance, the crystal structure of a related compound, 3-phenyl-5-(2-phenylthio-quinolin-3-yl)-1-(4-methoxyphenyl)-2-thiazoyl)-pyrazoline, was determined by X-ray single-crystal diffraction. This compound was also confirmed by IR spectra, 1H NMR, MS, and elemental analysis . Similarly, the structural characterization of spiro compounds related to pyrazoloquinolines was performed using mass, IR, and 1H NMR spectra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloquinoline derivatives are complex and involve multiple steps. For example, the formation of the pyridine ring in pyrazoloquinolines can occur via cyclization of a formyl group with an amino group of a 2-aminophenyl substituent . In another study, regioselective acylation of 3-amino-1H-pyrazolo[3,4-b]quinolines was performed to synthesize amides and thioureas, with significant inhibitory activity on bacterial serine/threonine protein kinases being observed for some derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are closely related to their molecular structure and the substituents present on the core scaffold. The presence of different functional groups and their positions on the quinoline ring system can significantly influence the compound's reactivity, solubility, and biological activity. For instance, the substitution of the NH2 group and 1-NH of the pyrazole ring or the aromatic ring at position 6 can decrease or remove inhibitory activity, indicating the importance of these groups in the biological function of the compounds .

科学研究应用

合成和化学性质

  • 新型吡唑并[4,3-c]喹啉衍生物已被合成,展示了这类化合物在包括材料科学和药理学在内的各个领域的多种化学反应性和潜在用途。重点在于了解它们的合成途径、区域选择性和反应机理,为进一步的化学改性和应用提供基础 (Kasiotis 等,2006)

药理学潜力

  • 对苯并吡唑并喹啉酮和相关杂环化合物的研究揭示了它们在药物化学中的潜力,特别是由于它们与生物活性分子的结构相似性。通过研究这些化合物对各种疾病模型的生物相互作用和有效性,对这些化合物的潜在治疗应用进行了调查,包括抗菌、抗真菌和抗癌活性 (Quiroga 等,2014)

材料科学应用

  • 喹啉和吡唑并喹啉衍生物在材料科学中显示出有希望的特性,特别是在有机半导体、荧光材料以及作为有机发光二极管 (OLED) 中的组分的开发中。它们的结构和光学特性,例如光致发光和电子特性,对于下一代电子和光子器件的应用具有重要意义 (Zeyada 等,2016)

抗氧化剂和放射防护性能

  • 已经探索了氨基喹啉衍生物的抗氧化剂和放射防护潜力,研究结果表明它们在清除自由基和防止辐射引起的损伤方面是有效的。这些特性使它们成为氧化应激相关疾病和放射防护背景下进一步研究的候选者 (Aleksanyan & Hambardzumyan,2013)

作用机制

Target of Action

The primary target of this compound is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .

Mode of Action

This compound acts as an antagonist to the PAR4 receptor . By binding to the receptor, it prevents the activation of PAR4, thereby inhibiting platelet activation and aggregation .

Biochemical Pathways

The inhibition of PAR4 leads to a decrease in platelet activation and aggregation. This affects the coagulation cascade , a series of biochemical reactions that ultimately lead to the formation of a blood clot. By inhibiting PAR4, the compound disrupts this cascade, reducing the formation of blood clots .

Pharmacokinetics

One study found that a similar compound showed good oral bioavailability and metabolic stability . These properties are crucial for the compound’s effectiveness as a drug, as they determine how much of the drug reaches its target and how long it remains active in the body .

Result of Action

The result of the compound’s action is a reduction in platelet activation and aggregation. This can help prevent the formation of blood clots, making the compound potentially useful in the treatment of conditions such as arterial thrombosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its bioavailability or metabolism. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy .

属性

IUPAC Name

14-(4-ethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c1-3-18-7-9-20(10-8-18)27-23-17-31(16-19-5-4-6-21(13-19)32-2)24-15-26-25(33-11-12-34-26)14-22(24)28(23)30-29-27/h4-10,13-15,17H,3,11-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILBOZSJVCSFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC(=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。